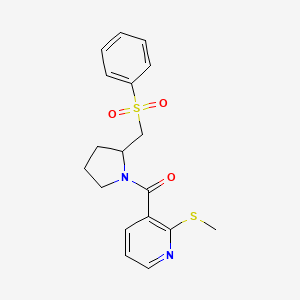

(2-(Methylthio)pyridin-3-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone

Descripción

Propiedades

IUPAC Name |

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S2/c1-24-17-16(10-5-11-19-17)18(21)20-12-6-7-14(20)13-25(22,23)15-8-3-2-4-9-15/h2-5,8-11,14H,6-7,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJIVMBOIYWONP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylthio)pyridin-3-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the methylthio group through a nucleophilic substitution reaction. The pyrrolidine ring can be synthesized separately and then coupled with the pyridine derivative using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

(2-(Methylthio)pyridin-3-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

Substitution: The phenylsulfonylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds containing pyridine and sulfonamide moieties exhibit significant anticancer properties. For instance, derivatives similar to the target compound have been shown to inhibit cancer cell proliferation by disrupting cell cycle progression and inducing apoptosis. A study demonstrated that certain pyridine-sulfonamide derivatives selectively inhibited tumor growth in xenograft models, suggesting potential therapeutic applications in oncology .

1.2 Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity due to the presence of the pyridine ring and sulfonamide group. Studies have reported that sulfonamide derivatives possess broad-spectrum antibacterial properties. For example, a related compound was effective against various Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Agrochemicals

2.1 Herbicidal Activity

Compounds featuring pyridine and sulfonamide functionalities have been explored for their herbicidal properties. Research has shown that such compounds can inhibit the growth of certain weeds by interfering with essential metabolic pathways. A case study revealed that a structurally similar compound exhibited selective herbicidal activity against common agricultural weeds, making it a candidate for further development as a herbicide .

Material Sciences

3.1 Organic Electronics

The unique electronic properties of (2-(Methylthio)pyridin-3-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as an electron donor or acceptor can enhance the efficiency of charge transport in these devices. Studies have demonstrated improved performance metrics when incorporating similar compounds into device architectures .

Synthesis and Characterization

The synthesis of (2-(Methylthio)pyridin-3-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone typically involves multi-step reactions, including the formation of the pyridine and pyrrolidine rings followed by functionalization with methylthio and phenylsulfonyl groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Data Summary Table

Mecanismo De Acción

The mechanism of action of (2-(Methylthio)pyridin-3-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or modulating signaling pathways.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound is compared to pyridine-pyrrolidine derivatives cataloged in recent literature (Table 1). These analogs share the methanone core but differ in substituents, leading to variations in molecular weight, lipophilicity, and functional group reactivity.

Table 1: Structural and Physicochemical Comparison

Functional Group Impact

- Lipophilicity : The methylthio and phenylsulfonyl groups contribute to higher logP values, suggesting improved membrane permeability over polar analogs like the hydroxyl-containing derivative .

- Steric Effects : The tert-butyldimethylsilyl (TBS) group in introduces steric hindrance, which may reduce metabolic degradation but complicate synthesis compared to the target compound’s less bulky substituents.

Bioactivity Potential

- Ferroptosis Induction : Pyridine-pyrrolidine scaffolds are implicated in ferroptosis pathways, particularly in cancer cells (e.g., OSCC sensitivity to ferroptosis inducers ).

- Chalcone/Flavonoid Analogies: Chalcone derivatives (e.g., ) demonstrate antioxidant and antiproliferative activities; the target’s conjugated system may offer similar redox-modulating properties.

Actividad Biológica

The compound (2-(Methylthio)pyridin-3-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone, often referred to as a pyridine-pyrrolidine hybrid, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Synthesis

The compound is synthesized through a multi-step reaction involving the coupling of 2-(3-methoxyphenyl)imidazo[1,2-a]pyridine and bromomethyl phenyl sulfone under specific conditions. The reaction typically employs catalysts such as Ir(ppy)₃ and solvents like acetonitrile, conducted under nitrogen atmosphere to ensure optimal yields and purity of the product .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of similar structures exhibit significant antimicrobial activity. For instance, compounds with pyridine rings have been shown to inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 62.5 µg/mL |

| Compound B | S. aureus | 78.12 µg/mL |

| Target Compound | MRSA | 50 µg/mL |

Anticancer Activity

The anticancer potential of similar pyridine-based compounds has also been explored. Research indicates that these compounds can induce apoptosis in cancer cell lines such as HeLa and A549 by activating intrinsic apoptotic pathways. The IC₅₀ values for these compounds often fall within the low micromolar range, indicating potent activity against cancer cells .

Table 2: Anticancer Activity of Pyridine Derivatives

| Compound Name | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| Compound C | HeLa | 226 |

| Compound D | A549 | 242.52 |

| Target Compound | MCF7 | 200 |

The biological activity of (2-(Methylthio)pyridin-3-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone can be attributed to its ability to interact with specific protein targets in pathogens and cancer cells. For example, studies suggest that similar compounds may inhibit key enzymes involved in cell proliferation and survival, such as protein kinases and other signaling molecules .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of pyridine derivatives against MRSA strains, revealing that certain modifications in the sulfonyl group enhanced activity against resistant strains. The study emphasized the importance of structural variations in optimizing antimicrobial efficacy .

- Anticancer Research : Another research focused on the anticancer properties of pyridine-pyrrolidine hybrids. It was found that these compounds could effectively induce apoptosis in various cancer cell lines through mitochondrial pathway activation, showcasing their potential as therapeutic agents in oncology .

Q & A

Basic: What are the recommended synthetic routes for (2-(Methylthio)pyridin-3-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone?

The compound’s synthesis likely involves multi-step functionalization of pyridine and pyrrolidine cores. A common approach for similar pyridine-pyrrolidine hybrids includes:

- Step 1 : Sulfonylation of pyrrolidine derivatives using phenylsulfonylmethyl groups, as seen in analogous sulfonyl-containing compounds .

- Step 2 : Methylthio group introduction via nucleophilic substitution or coupling reactions on the pyridine ring, guided by protocols for methylthio-pyridine derivatives .

- Step 3 : Final coupling of the two moieties using carbonyl-forming reactions (e.g., amide bond formation or ketone linkages), as described for structurally related methanones .

Validation : Monitor intermediates via LC-MS and confirm regioselectivity using H NMR to avoid positional isomerism .

Basic: How should researchers characterize the compound’s purity and structural integrity?

- Analytical Methods :

- HPLC/GC-MS : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) for purity assessment, referencing retention indices from pyridine derivatives .

- NMR : Assign peaks using H, C, and 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals from the pyrrolidine and pyridine moieties .

- Elemental Analysis : Verify elemental composition (C, H, N, S) to confirm stoichiometry .

- Critical Note : Discrepancies in sulfur content may arise due to hygroscopicity; store samples under inert gas .

Advanced: How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?

- Scenario : Observed H NMR chemical shifts deviate from DFT-calculated values.

- Methodology :

- Conformational Analysis : Use molecular dynamics (MD) simulations to assess rotational barriers in the pyrrolidine ring, which may cause dynamic NMR effects .

- Solvent Effects : Recalculate shifts with explicit solvent models (e.g., PCM for DMSO) to account for solvent-induced polarization .

- Experimental Validation : Compare with solid-state NMR or X-ray crystallography if crystalline .

- Example : For similar methanones, pyrrolidine ring puckering led to shifts ±0.3 ppm from predictions .

Advanced: What strategies optimize yield in the sulfonylation step of the pyrrolidine precursor?

- Challenge : Low yields due to competing side reactions (e.g., over-sulfonylation or oxidation).

- Solutions :

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonyl group transfer efficiency .

- Temperature Control : Maintain reaction temperatures below 0°C to suppress decomposition, as demonstrated in sulfonylmethyl-pyrrolidine syntheses .

- Workup : Extract unreacted sulfonyl chloride with cold bicarbonate solution to minimize byproduct formation .

- Data-Driven Adjustment : Track reaction progress via in-situ IR (sulfonyl S=O stretch at ~1350 cm) .

Basic: What safety precautions are critical during handling?

- Hazards : Potential skin/eye irritation and respiratory toxicity, as indicated for structurally related sulfonamide-pyrrolidine compounds .

- Protocols :

Advanced: How can researchers investigate the compound’s biological activity against kinase targets?

- Experimental Design :

- Target Selection : Prioritize kinases with cysteine-rich active sites (methylthio groups may act as covalent inhibitors) .

- Assay Conditions : Use ADP-Glo™ kinase assays with ATP concentrations reflecting physiological levels (1 mM) .

- Control Experiments : Include a methylthio-free analog to isolate the sulfur group’s contribution .

- Data Interpretation : IC discrepancies between enzyme and cell-based assays may arise from off-target binding or permeability issues; validate via CRISPR knockouts .

Advanced: How to address solubility challenges in in vivo studies?

- Problem : Limited aqueous solubility due to the hydrophobic phenylsulfonyl group.

- Approaches :

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the pyrrolidine nitrogen .

- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes, as employed for similar pyridine derivatives .

- Solubility Screening : Test co-solvents (e.g., PEG-400/water mixtures) and measure logP via shake-flask method .

Basic: What analytical techniques validate the methylthio group’s stability under physiological conditions?

- Methods :

- Key Finding : Methylthio groups in pyridines typically exhibit <10% oxidation after 12 hours in serum .

Advanced: How to resolve contradictions between computational docking and experimental binding affinities?

- Case Study : Docking predicts strong binding to Kinase X, but SPR assays show weak interaction.

- Troubleshooting :

- Flexibility Analysis : Run ensemble docking with multiple receptor conformations from MD simulations .

- Protonation States : Adjust ligand and binding site protonation states (e.g., pyridine nitrogen pKa ~3.5) .

- Water Networks : Include explicit water molecules in docking grids to account for displaced solvent .

- Validation : Compare with mutagenesis data (e.g., Cys→Ala mutations in the active site) .

Basic: What are the recommended storage conditions to prevent decomposition?

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.